molecular formula C12H24N4O6 B13751180 2,2',2''-Nitrilotris[n-(2-hydroxyethyl)acetamide] CAS No. 52027-23-3

2,2',2''-Nitrilotris[n-(2-hydroxyethyl)acetamide]

Cat. No.: B13751180
CAS No.: 52027-23-3
M. Wt: 320.34 g/mol
InChI Key: BCHUJYSTAWRRKO-UHFFFAOYSA-N
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Description

2,2’,2’'-Nitrilotris[n-(2-hydroxyethyl)acetamide] is a chemical compound with the molecular formula C12H24N4O6 and a molecular weight of 320.34 g/mol . This compound is known for its unique structure, which includes three acetamide groups linked by a nitrilotriethanol backbone. It is widely used in various scientific and industrial applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’,2’'-Nitrilotris[n-(2-hydroxyethyl)acetamide] typically involves the reaction of nitrilotriacetic acid with ethanolamine under controlled conditions. The reaction is carried out in the presence of a catalyst, such as hydrochloric acid, to facilitate the formation of the desired product. The reaction mixture is then purified through recrystallization to obtain the pure compound .

Industrial Production Methods: In industrial settings, the production of 2,2’,2’'-Nitrilotris[n-(2-hydroxyethyl)acetamide] follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions: 2,2’,2’'-Nitrilotris[n-(2-hydroxyethyl)acetamide] undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted acetamides, amines, and oxides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2,2’,2’'-Nitrilotris[n-(2-hydroxyethyl)acetamide] has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2,2’,2’'-Nitrilotris[n-(2-hydroxyethyl)acetamide] involves its ability to form stable complexes with metal ions. This chelating property allows it to bind to metal ions and prevent their participation in unwanted chemical reactions. The compound’s hydroxyl and amide groups play a crucial role in its binding affinity and specificity .

Molecular Targets and Pathways: The primary molecular targets of 2,2’,2’'-Nitrilotris[n-(2-hydroxyethyl)acetamide] are metal ions such as calcium, magnesium, and iron. By binding to these ions, the compound can modulate various biochemical pathways, including enzyme activity and signal transduction.

Comparison with Similar Compounds

    Ethylenediaminetetraacetic acid (EDTA): A widely used chelating agent with similar metal-binding properties.

    Nitrilotriacetic acid (NTA): Another chelating agent with a structure similar to 2,2’,2’'-Nitrilotris[n-(2-hydroxyethyl)acetamide].

    Diethylenetriaminepentaacetic acid (DTPA): A chelating agent with higher binding affinity for metal ions.

Uniqueness: 2,2’,2’'-Nitrilotris[n-(2-hydroxyethyl)acetamide] is unique due to its specific combination of hydroxyl and amide groups, which provide enhanced stability and binding specificity compared to other chelating agents. Its ability to form stable complexes with a wide range of metal ions makes it particularly valuable in various scientific and industrial applications.

Properties

CAS No.

52027-23-3

Molecular Formula

C12H24N4O6

Molecular Weight

320.34 g/mol

IUPAC Name

2-[bis[2-(2-hydroxyethylamino)-2-oxoethyl]amino]-N-(2-hydroxyethyl)acetamide

InChI

InChI=1S/C12H24N4O6/c17-4-1-13-10(20)7-16(8-11(21)14-2-5-18)9-12(22)15-3-6-19/h17-19H,1-9H2,(H,13,20)(H,14,21)(H,15,22)

InChI Key

BCHUJYSTAWRRKO-UHFFFAOYSA-N

Canonical SMILES

C(CO)NC(=O)CN(CC(=O)NCCO)CC(=O)NCCO

Origin of Product

United States

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